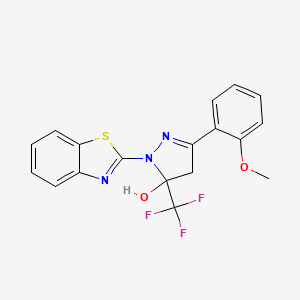
2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole rings can be coupled using a suitable reagent, such as a halogenated intermediate.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the benzothiazole ring or the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol
- 2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol
Uniqueness
The presence of the methoxy group in 2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds, potentially offering unique advantages in specific applications.
Eigenschaften
Molekularformel |
C18H14F3N3O2S |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C18H14F3N3O2S/c1-26-14-8-4-2-6-11(14)13-10-17(25,18(19,20)21)24(23-13)16-22-12-7-3-5-9-15(12)27-16/h2-9,25H,10H2,1H3 |
InChI-Schlüssel |
GKNIHJPLAOSQNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NN(C(C2)(C(F)(F)F)O)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499890.png)
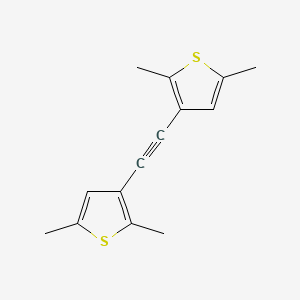

![3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid](/img/structure/B12499903.png)
![6-[3-methoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12499913.png)
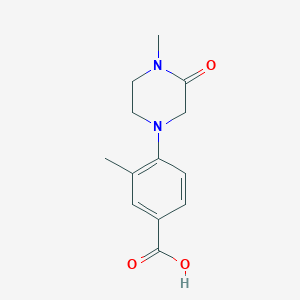
![8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B12499931.png)
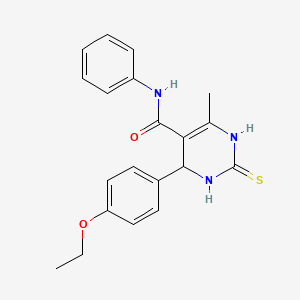
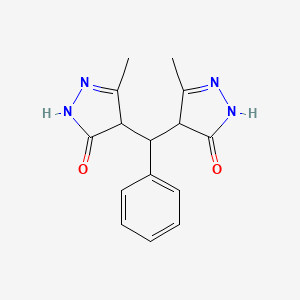
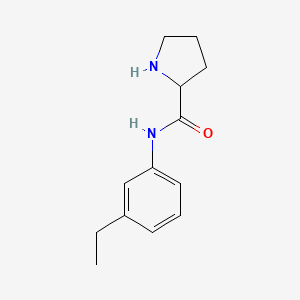
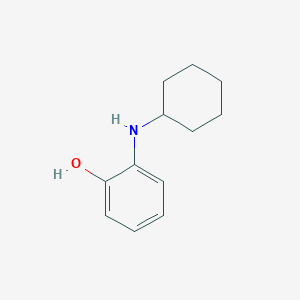
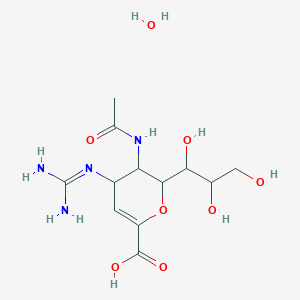

![Propyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499979.png)
